tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(trifluoromethoxy)phenyl]methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3/c1-14(2,3)23-13(21)20-9-8-19-10-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,19H,8-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAXRIYIAUFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate, identified by its CAS number 934757-43-4, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C15H21F3N2O3, and it has a molecular weight of approximately 334.33 g/mol. The compound contains a tert-butyl group, an aminoethyl chain, and a trifluoromethoxy-substituted benzyl moiety, which contribute to its lipophilicity and possibly enhance its interaction with biological targets .
Chemical Structure and Properties
The structural characteristics of this compound are significant for understanding its biological activity. The trifluoromethoxy group increases lipophilicity, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This structure can also influence its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H21F3N2O3 |
| Molecular Weight | 334.33 g/mol |
| CAS Number | 934757-43-4 |
| Purity | 96% |
| XLogP3-AA | 3.2 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that require careful control over conditions to achieve high yields and purity. The general synthetic route includes:
- Reaction of N-BOC-1,2-diaminoethane with p-trifluoromethoxybenzaldehyde in dichloromethane.
- Reduction using sodium tris(acetoxy)borohydride .
- Purification through silica gel chromatography .
This multi-step approach highlights the complexity of the compound's synthesis and the importance of optimizing each reaction step for successful outcomes .
Preliminary studies suggest that this compound may interact with enzymes or receptors involved in critical physiological processes. Its specific interactions with biological targets are not fully elucidated but are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
- Antibacterial Activity : Similar compounds have been evaluated for antibacterial properties against various strains such as E. coli and Pseudomonas aeruginosa. For instance, derivatives of related carbamate structures have shown significant antibacterial activity, indicating that modifications in the structure can enhance efficacy against specific bacterial targets .
- Inhibition Studies : In studies involving small molecule inhibitors, compounds structurally related to this compound have been tested for their ability to inhibit RAS proteins, which play a critical role in cancer biology. These studies indicate potential pathways where this compound could exhibit therapeutic effects .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Recent studies have highlighted the potential of compounds similar to tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate in cancer treatment. For example, it has been investigated for its role in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibiting CDK2 can lead to reduced proliferation of cancer cells, making it a target for anticancer therapies .
- Neuroprotective Agents :
- Inflammation Modulation :
Biochemical Studies
The biochemical impact of this compound has been explored through various assays:
- Cell Viability Assays : These assays have shown that the compound can significantly reduce the viability of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into the compound's mechanism of action reveal that it may interfere with specific signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Fluorobenzyl Derivative
- Compound: tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate
- Structure : Differs by substitution of the trifluoromethoxy group with a fluorine atom at the para position of the benzyl ring.
- Molecular Formula : C₁₄H₂₀FN₂O₂
- Molecular Weight : 279.32 g/mol .
- Synthesis: Prepared via reductive amination of tert-butyl-(3-aminoethyl)carbamate with 4-fluorobenzaldehyde in methanol, followed by sodium borohydride reduction .
- Key Data : ¹H NMR (CDCl₃) δ 7.25–7.20 (m, 2H, Ar-H), 4.30 (s, 2H, NHCH₂), 3.30–3.10 (m, 2H, CH₂NHBoc) .
Chlorobenzyl Derivative
- Compound: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
- Structure : Features a chlorine atom instead of the trifluoromethoxy group.
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.78 g/mol .
- Properties : Higher molecular weight than the fluorine analog due to chlorine’s atomic mass. Chlorine’s stronger electron-withdrawing effect may increase reactivity in nucleophilic substitutions.
Trifluoromethoxybenzyl vs. Trifluoromethylphenyl Derivatives
Extended Chain and Functional Group Modifications
Alaninamide Derivatives
- Compound: tert-Butyl (1-oxo-1-((4-((4-(trifluoromethoxy)benzyl)oxy)benzyl)amino)propan-2-yl)carbamate
- Structure : Incorporates an additional oxybenzyl group and a propan-2-yl chain.
- Molecular Formula : C₂₃H₂₇F₃N₂O₅
- Molecular Weight : 468.47 g/mol .
- Key Data : LC-MS (ESI): m/z 469.2 [M+H]⁺; UPLC retention time 6.42 min (vs. ~6.35 min for simpler analogs) .
- Implications : Extended structure increases complexity and molecular weight, likely reducing synthetic yield (93% vs. 95–99% for simpler compounds) .
Pyrimidine-Containing Derivatives
- Example: tert-Butyl (2-((2-((4-((5-chloro-4-((2-(methylcarbamoyl)phenyl)amino)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate
- Structure : Integrates a pyrimidine ring and cyclobutene-dione moiety for kinase inhibition.
- Molecular Formula : C₃₀H₃₄ClN₈O₆
- Molecular Weight : 637.23 g/mol .
- Synthesis : Requires multi-step protocols with palladium catalysts and stringent purification .
- Comparison : The target compound’s simplicity allows for higher yields (95% purity) and fewer synthetic challenges .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate?
- Methodology : The compound can be synthesized via a multi-step approach:
Amine Protection : Use tert-butyl carbamate (Boc) to protect the primary amine group of ethylenediamine derivatives under basic conditions (e.g., DIPEA in DCM) .
Coupling Reaction : React the Boc-protected intermediate with 4-(trifluoromethoxy)benzyl chloride via nucleophilic substitution. Optimize reaction time and temperature (e.g., 12–24 hours at 50–60°C) to improve yield .
Deprotection : Remove the Boc group using TFA in DCM (1:1 v/v, 1 hour, room temperature) to yield the final product .
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group .
- Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). A ≥5% loss in purity indicates suboptimal storage .
- Safety : Use fume hoods, nitrile gloves, and P95 respirators during handling due to potential respiratory irritation .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved in the synthesis of this compound?
- Root Cause Analysis :
- Catalyst Efficiency : Compare yields using Pd(OAc)₂ vs. CuI in coupling steps; Pd-based catalysts may improve reproducibility .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction kinetics .
- Mitigation : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry). For example, excess benzyl chloride (1.2 eq) can compensate for steric hindrance from the trifluoromethoxy group .
Q. What computational methods are suitable for predicting the compound’s reactivity in drug-discovery applications?
- Molecular Modeling :
DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to analyze electrophilic/nucleophilic sites. The trifluoromethoxy group exhibits strong electron-withdrawing effects, directing reactivity at the ethylenediamine moiety .
Docking Studies : Perform AutoDock Vina simulations to assess binding affinity with biological targets (e.g., kinase enzymes). Compare results with crystallographic data from analogous carbamates .
- Validation : Cross-reference computational predictions with experimental NMR (¹H/¹³C) and HRMS data .
Q. How can researchers address discrepancies in reported toxicity profiles of similar carbamates?
- Data Harmonization :
- Acute Toxicity : Re-evaluate LD₅₀ values using OECD Test Guideline 423. For example, conflicting oral toxicity data (200–500 mg/kg in rats) may arise from impurities; repurify compounds before testing .
- Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., free amines from Boc deprotection) that may contribute to cytotoxicity .
- Best Practices : Adopt standardized protocols (e.g., GHS classification) and report purity thresholds (e.g., ≥98% for in vivo studies) .
Methodological Resources
Q. What analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H (δ 1.4 ppm for Boc methyl groups) and ¹⁹F NMR (δ -58 ppm for CF₃O) confirm structural integrity .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity. Retention times should align with reference standards .
- Advanced Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in carbamates) .
Q. How can researchers optimize the scalability of this compound’s synthesis?
- Process Chemistry :
- Continuous Flow Systems : Replace batch reactions with flow reactors to enhance heat/mass transfer, reducing reaction time by 30–50% .
- Green Chemistry : Substitute DCM with cyclopentyl methyl ether (CPME) in Boc deprotection to improve sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
